molecular formula C8H7NS B2924838 2-(1-Ethynylcyclopropyl)-1,3-thiazole CAS No. 2228156-54-3

2-(1-Ethynylcyclopropyl)-1,3-thiazole

Cat. No.: B2924838
CAS No.: 2228156-54-3
M. Wt: 149.21
InChI Key: LXPRQWKZPCEOGZ-UHFFFAOYSA-N
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Description

2-(1-Ethynylcyclopropyl)-1,3-thiazole is an organic compound characterized by the presence of a cyclopropyl group attached to an ethynyl group and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Ethynylcyclopropyl)-1,3-thiazole typically involves the cyclopropanation of an alkyne followed by the formation of the thiazole ring. One common method includes the reaction of ethynylcyclopropane with a thioamide under specific conditions to form the desired thiazole derivative .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds such as ethynylcyclopropane and subsequent reactions to form the thiazole ring. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2-(1-Ethynylcyclopropyl)-1,3-thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include oxidized thiazole derivatives, reduced thiazole compounds, and substituted thiazole derivatives .

Scientific Research Applications

2-(1-Ethynylcyclopropyl)-1,3-thiazole has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-(1-Ethynylcyclopropyl)-1,3-thiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 2-(1-Ethynylcyclopropyl)-1,3-difluorobenzene
  • 1-(1-Ethynylcyclopropyl)-2-fluorobenzene
  • Ethynylcyclopropane

Comparison: Compared to similar compounds, 2-(1-Ethynylcyclopropyl)-1,3-thiazole is unique due to the presence of the thiazole ring, which imparts distinct chemical and biological properties. The thiazole ring enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis and a potential candidate for various applications .

Properties

IUPAC Name

2-(1-ethynylcyclopropyl)-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NS/c1-2-8(3-4-8)7-9-5-6-10-7/h1,5-6H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXPRQWKZPCEOGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1(CC1)C2=NC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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